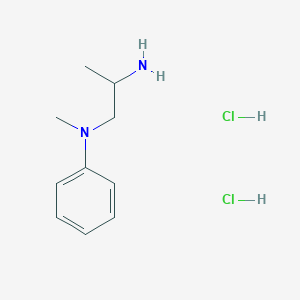

N-(2-aminopropyl)-N-methylaniline dihydrochloride

CAS No.: 1211145-29-7

Cat. No.: VC2547030

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211145-29-7 |

|---|---|

| Molecular Formula | C10H18Cl2N2 |

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | 1-N-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-9(11)8-12(2)10-6-4-3-5-7-10;;/h3-7,9H,8,11H2,1-2H3;2*1H |

| Standard InChI Key | LXZCZTDZMPXQLZ-UHFFFAOYSA-N |

| SMILES | CC(CN(C)C1=CC=CC=C1)N.Cl.Cl |

| Canonical SMILES | CC(CN(C)C1=CC=CC=C1)N.Cl.Cl |

Introduction

Chemical Identity and Structure

N-(2-aminopropyl)-N-methylaniline dihydrochloride represents an important class of organic amine derivatives with distinctive structural characteristics. This compound exists as a dihydrochloride salt, which significantly influences its physical properties and chemical behavior.

Basic Information and Identifiers

The compound is formally identified through various systematic nomenclature and registry systems used in chemical science. These identifiers provide unambiguous ways to reference this specific molecular entity across scientific literature and databases.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1211145-29-7 |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ |

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | 1-N-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-9(11)8-12(2)10-6-4-3-5-7-10;;/h3-7,9H,8,11H2,1-2H3;2*1H |

| Standard InChIKey | LXZCZTDZMPXQLZ-UHFFFAOYSA-N |

| SMILES | CC(CN(C)C1=CC=CC=C1)N.Cl.Cl |

| Canonical SMILES | CC(CN(C)C1=CC=CC=C1)N.Cl.Cl |

| PubChem Compound ID | 45792293 |

The compound contains a phenyl ring connected to a nitrogen atom that bears a methyl group and a 2-aminopropyl chain, forming a tertiary amine structure. The dihydrochloride form indicates the protonation of both nitrogen atoms, resulting in a dicationic species with two chloride counterions.

Structural Features

The core structure of N-(2-aminopropyl)-N-methylaniline dihydrochloride includes several key functional groups that determine its chemical properties and reactivity:

-

A phenyl ring providing aromatic character and potential for π-stacking interactions

-

A tertiary nitrogen atom bonded to the phenyl ring, a methyl group, and the aminopropyl chain

-

A primary amine group on the propyl chain

-

Two chloride counterions balancing the positive charges on both nitrogen atoms

-

A chiral center at the 2-position of the propyl chain

The presence of both primary and tertiary amine functionalities in the same molecule creates interesting reactivity patterns that can be exploited in various synthetic applications.

Physical and Chemical Properties

N-(2-aminopropyl)-N-methylaniline dihydrochloride possesses distinctive physical and chemical properties that impact its handling, storage, and applications in chemical synthesis.

Physical Properties

As a dihydrochloride salt, this compound exhibits characteristics typical of organic amine salts, including enhanced water solubility compared to its free base form.

| Property | Description/Value |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Highly soluble in water; limited solubility in organic solvents |

| Stability | Stable under normal conditions; hygroscopic |

| Form | Solid at room temperature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

The dihydrochloride salt formation significantly alters the compound's behavior compared to the free base, particularly regarding solubility profiles and acid-base properties.

Chemical Reactivity

The compound demonstrates characteristic reactivity patterns consistent with its functional groups and structural features.

N-(2-aminopropyl)-N-methylaniline dihydrochloride is an acidic salt due to its dihydrochloride form, which renders it readily soluble in water and capable of participating in acid-base reactions. The compound can react with bases to form less protonated species or the free base.

The presence of both primary and tertiary amine groups within the same molecule creates potential for selective reactions at either nitrogen center, depending on reaction conditions and reagents. This differential reactivity can be exploited in regioselective transformations and multistep synthesis pathways.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

N-(2-aminopropyl)-N-methylaniline dihydrochloride serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its bifunctional nature, with both primary and tertiary amine groups, makes it especially useful in multistep synthesis pathways.

The compound finds applications as a building block in the synthesis of:

-

Pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

-

Agrochemical compounds

-

Specialty chemicals and materials

-

Research compounds for medicinal chemistry programs

Synthetic Transformations

The reactivity of N-(2-aminopropyl)-N-methylaniline dihydrochloride enables various synthetic transformations that can be employed in the construction of more complex molecular scaffolds:

-

Nucleophilic substitution reactions at the primary amine group

-

Amide and carbamate formation

-

Reductive amination or alkylation reactions

-

Formation of heterocyclic systems through cyclization reactions

-

Coupling reactions with carboxylic acids, acid chlorides, or anhydrides

These diverse reaction pathways contribute to the compound's utility as a versatile synthetic intermediate in both academic and industrial settings.

Current Research Status and Future Directions

Research Limitations

Research specifically focused on N-(2-aminopropyl)-N-methylaniline dihydrochloride appears limited in the current scientific literature. This creates opportunities for further investigation into its chemical properties, synthetic applications, and potential biological activities.

Future Research Opportunities

Several promising research directions could expand our understanding of this compound:

-

Detailed investigation of its reactivity in various synthetic transformations

-

Exploration of its potential as a building block for bioactive compounds

-

Structural modifications to enhance specific properties or activities

-

Assessment of its biological activities through screening programs

-

Development of asymmetric synthesis methods to access enantiomerically pure versions of the compound if produced as a racemate

These research avenues could significantly enhance our understanding of N-(2-aminopropyl)-N-methylaniline dihydrochloride and expand its applications in synthetic organic chemistry and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume